2'-O-Methylguanosine

Nucleoside Synthesis Chemical Process Development Oligonucleotide Manufacturing

Researchers designing nuclease-resistant oligonucleotides often encounter unpredictable duplex thermodynamics and poor enzymatic stability with unmodified guanosine. 2'-O-Methylguanosine (CAS 2140-71-8) directly resolves these limitations through its well-characterized 2'-O-methyl modification. • Delivers 2.6 kcal/mol thermodynamic stabilization for 3'-terminal Gm-C pairs in 2'-O-methyl-RNA/RNA duplexes, enabling precise isoenergetic probe design. • Functions as a validated Apoptosis Inducing Nucleoside (AIN), inducing apoptosis in K562/Molt4 leukemia cells at 7 µg/mL over 72h. • Its triphosphate derivative (2'-O-methyl-GTP) acts as a competitive Qβ RNA polymerase inhibitor (Ki = 0.4 mM), supporting antiviral drug discovery. Supplied at ≥98% purity (HPLC) with full analytical documentation. Standard research quantities (mg to g) available for immediate shipment.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
CAS No. 2140-71-8
Cat. No. B029766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methylguanosine
CAS2140-71-8
SynonymsO2’-Methylguanosine; 
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1
InChIKeyOVYNGSFVYRPRCG-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methylguanosine: Modified Nucleoside Overview


2'-O-Methylguanosine (Gm) is a naturally occurring post-transcriptionally modified purine nucleoside, produced in tRNAs by tRNA guanosine-2'-O-methyltransferase using S-adenosyl-L-methionine as the methyl donor [1]. It is a minor component of many RNA species, including tRNA, rRNA, and snRNA, where the 2'-O-methyl substitution on the ribose moiety confers altered physicochemical properties relative to canonical guanosine [2].

Why Structural Analogs Cannot Substitute


In research and industrial applications, 2'-O-methylguanosine is not merely a 'modified guanosine' that can be generically replaced. Its specific 2'-O-methylation on the ribose sugar fundamentally alters key physicochemical properties compared to both canonical guanosine and other methylated guanosine isomers. This modification influences critical parameters such as N-glycosidic bond stability [1], oligonucleotide duplex thermodynamics [2], and enzymatic substrate specificity [3]. These quantifiable differences directly dictate its suitability for applications ranging from stable oligonucleotide design to specific enzymatic assays, rendering substitution with analogs like guanosine, 7-methylguanosine, or N2-methylguanosine ineffective or outright non-viable in many contexts.

Quantitative Evidence & Selection Criteria


Chemoselective Synthesis Efficiency

A chemoselective synthetic route for 2'-O-methylguanosine, utilizing methylene-bis-(diisopropylsilyl chloride) (MDPSCl2) as a novel 3',5'-O-protecting group, achieves a 61% overall yield from guanosine in three steps without requiring protection of the guanine nucleobase [1]. This contrasts with other 2'-O-methyl ribonucleosides (A, C, U), which typically require nucleobase protection during methylation [2], a difference that can simplify large-scale synthesis and reduce processing costs.

Nucleoside Synthesis Chemical Process Development Oligonucleotide Manufacturing

Apoptosis Induction in Leukemia Cells

2'-O-Methylguanosine was isolated and identified as one of six 'Apoptosis Inducing Nucleosides' (AINs) from the culture supernatant of a CD57+HLA-DRbright natural suppressor (57.DR-NS) cell line. It was shown to induce apoptotic cell death in K562 and Molt4 target cells [1]. Specifically, 2'-O-Methylguanosine (7 µg/mL, 72 h) induces DNA fragmentation and apoptosis in Molt4 cells [2].

Apoptosis Cancer Cell Biology Natural Suppressor Cells

Oligonucleotide Duplex Stabilization

In 2'-O-methyl-RNA/RNA duplexes, a 3'-terminal 2'-O-methylguanosine (GM) in a GM-C pair provides significant thermodynamic stabilization of 2.6 kcal/mol (ΔΔG°37) compared to a standard RNA/RNA duplex [1]. This stabilization is a key design parameter for creating stable antisense oligonucleotides, siRNA, and hybridization probes.

Oligonucleotide Design RNA Thermodynamics Hybridization Probes

RNA Polymerase Inhibition

The triphosphate form, 2'-O-methyl-GTP, was the most active inhibitor of bacteriophage Qβ RNA polymerase among 16 GTP analogues tested. It acted as a competitive inhibitor of GTP with a Ki of 0.4 mM in the poly(C)-dependent reaction [1]. It was more potent than XTP, ITP, and 7-methyl-GTP, and non-phosphorylated compounds like guanosine were inactive.

RNA Polymerase Enzyme Inhibition Antiviral Research

Commercial Purity & Quality Control

Commercially available 2'-O-Methylguanosine is supplied with verified high purity. Multiple vendors provide product with a minimum purity of 98.0% as determined by HPLC and non-aqueous titration [1], with some offering ≥99% purity . Key quality control parameters include appearance (white to almost white powder/crystals), melting point (236°C), specific rotation (-53.0 to -57.0 deg), and water content (max. 7.0%) .

Analytical Chemistry Quality Control Procurement Specifications

N-Glycosidic Bond Stability

Energy-resolved collision-induced dissociation tandem mass spectrometry (ER-CID MS/MS) studies reveal that the apparent N-glycosidic bond stability of methylguanosines increases with the degree of methylation: canonical guanosine < monomethylated < dimethylated < trimethylated [1]. Among the monomethylated species, 2'-O-methylguanosine is more stable than 7-methylguanosine, which is uniquely activated for cleavage due to N7 methylation [1]. The glycosidic bond stability of Guom is also found to exceed that of its DNA analogue (2'-deoxyguanosine) but is weaker than that of its RNA counterpart (guanosine) [2].

Physical Chemistry Mass Spectrometry Nucleoside Stability

Key Research & Industrial Applications


Stable Oligonucleotide Design

2'-O-Methylguanosine is a key building block for designing oligonucleotides with enhanced stability and binding affinity. The quantifiable thermodynamic stabilization of 2.6 kcal/mol provided by a 3'-terminal Gm-C pair in 2'-O-methyl-RNA/RNA duplexes (compared to 0.7 kcal/mol for a G-A mismatch) allows researchers to fine-tune duplex stability for specific applications, such as creating isoenergetic probes for RNA structure analysis or improving the nuclease resistance of siRNA . This differentiates it from unmodified guanosine and other modified nucleosides lacking such well-characterized thermodynamic contributions.

Apoptosis & Cell Signaling Research

As one of six identified 'Apoptosis Inducing Nucleosides' (AINs) secreted by a natural suppressor cell line, 2'-O-methylguanosine is a valuable tool for investigating the mechanisms of immune cell-mediated cytotoxicity and programmed cell death. Its ability to induce apoptosis in K562 and Molt4 leukemia cells at a defined concentration (7 µg/mL over 72h) provides a specific, quantitative biological activity that makes it a distinct reagent for apoptosis studies, unlike other modified nucleosides that may not have this documented effect.

Polymerase Enzymology Studies

The triphosphate derivative, 2'-O-methyl-GTP, is a well-characterized, competitive inhibitor of Qβ RNA polymerase (Ki = 0.4 mM) . This property makes it an essential tool for studying the catalytic mechanism of polymerases, for screening potential antiviral compounds, and for understanding nucleotide analog recognition by viral RNA-dependent RNA polymerases, a key target in antiviral drug discovery. Its defined inhibitory activity contrasts with other GTP analogues (e.g., XTP, ITP) that show lower potency or different inhibition kinetics.

RNA Modification Analytical Standard

The high commercial purity (≥98-99% by HPLC) and well-defined physicochemical properties (melting point, specific rotation) of 2'-O-methylguanosine make it an ideal analytical reference standard . It is crucial for developing and validating HPLC or LC-MS methods for detecting and quantifying 2'-O-methyl modifications in biological RNA samples, ensuring accurate measurements in epitranscriptomics research. Substitution with a lower-purity analog or a different methylguanosine isomer could lead to inaccurate quantification or peak misidentification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-O-Methylguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.